molecular formula C9H12N6O4 B12807183 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- CAS No. 60786-48-3

2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-

Cat. No.: B12807183
CAS No.: 60786-48-3
M. Wt: 268.23 g/mol
InChI Key: HKFJGAHHVULNMG-CCXZUQQUSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic compound that belongs to the class of pyrimidinone nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone and arabinofuranosyl derivatives.

    Glycosylation: The arabinofuranosyl moiety is introduced to the pyrimidinone core through a glycosylation reaction.

    Azidation: The hydroxyl group on the arabinofuranosyl moiety is converted to an azido group using reagents like sodium azide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidinone core.

    Reduction: Amino derivatives of the arabinofuranosyl moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Potential use in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- involves its interaction with molecular targets such as enzymes or nucleic acids. The azido group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The compound may also inhibit specific enzymes involved in viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-1-(beta-D-arabinofuranosyl)-: Lacks the azido group, which may result in different biological activity.

    2(1H)-Pyrimidinone, 4-amino-1-(3-deoxy-beta-D-arabinofuranosyl)-: Lacks both the azido and hydroxyl groups, potentially altering its reactivity and applications.

Uniqueness

The presence of the azido group in 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- makes it unique compared to similar compounds. This functional group allows for specific chemical reactions, such as click chemistry, which can be used for bioconjugation and molecular labeling.

Properties

CAS No.

60786-48-3

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-7(17)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6-,7+,8-/m1/s1

InChI Key

HKFJGAHHVULNMG-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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